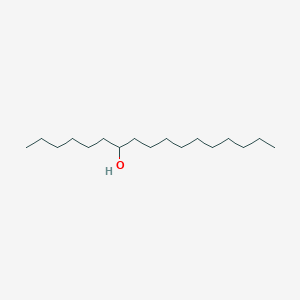
Heptadecan-7-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Heptadecan-7-ol is a secondary fatty alcohol with the chemical formula C17H36O. It is characterized by a hydroxy group attached to the seventh carbon of a heptadecane chain. This compound is part of the broader class of fatty alcohols, which are known for their applications in various industrial and scientific fields .
Mechanism of Action
Target of Action
Heptadecan-7-ol is a volatile component of Spirulina platensis . It primarily targets the NF-kB pathway, which plays a crucial role in the regulation of immune responses to infection . Inhibition of this pathway can lead to a decrease in the expression of pro-inflammatory genes .
Mode of Action
This compound interacts with its targets by suppressing the activation of NF-kB . This suppression occurs via the redox-related NIK/IKK and MAPKs pathway . By inhibiting these pathways, this compound reduces the activity of NF-kB, leading to a decrease in the expression of pro-inflammatory genes .
Biochemical Pathways
This compound affects the NIK/IKK and MAPKs pathways . These pathways are involved in the activation of NF-kB, a protein complex that controls the transcription of DNA and plays a key role in regulating the immune response to infection . By suppressing these pathways, this compound reduces the activity of NF-kB, leading to a decrease in the expression of pro-inflammatory genes .
Result of Action
The molecular and cellular effects of this compound’s action include a decrease in the expression of pro-inflammatory genes such as COX-2 and iNOS . This is achieved by reducing the activity of NF-kB via the suppression of the NIK/IKK and MAPKs pathways . These effects contribute to this compound’s anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Heptadecan-7-ol can be synthesized through several methods, including the reduction of heptadecan-7-one using reducing agents such as sodium borohydride or lithium aluminum hydride. Another method involves the hydroboration-oxidation of heptadec-7-ene, where the alkene is first treated with borane followed by oxidation with hydrogen peroxide in the presence of a base .
Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic hydrogenation of heptadecan-7-one. This process involves the use of a metal catalyst, such as palladium or platinum, under high pressure and temperature conditions to achieve the desired reduction .
Chemical Reactions Analysis
Types of Reactions: Heptadecan-7-ol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to heptadecan-7-one using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to heptadecane using strong reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acidic conditions or potassium permanganate in neutral or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in the presence of a base like pyridine.
Major Products Formed:
Oxidation: Heptadecan-7-one.
Reduction: Heptadecane.
Substitution: Heptadecyl halides.
Scientific Research Applications
Heptadecan-7-ol has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Studied for its role in lipid metabolism and as a component of cell membranes.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the production of surfactants, lubricants, and plasticizers.
Comparison with Similar Compounds
Heptadecan-1-ol: A primary fatty alcohol with the hydroxy group at the first carbon.
Heptadecan-2-ol: A secondary fatty alcohol with the hydroxy group at the second carbon.
Heptadecan-3-ol: A secondary fatty alcohol with the hydroxy group at the third carbon.
Uniqueness: Heptadecan-7-ol is unique due to the position of its hydroxy group, which imparts distinct physical and chemical properties compared to its isomers. The location of the hydroxy group influences its reactivity and interactions with other molecules, making it suitable for specific applications in research and industry .
Properties
IUPAC Name |
heptadecan-7-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H36O/c1-3-5-7-9-10-11-12-14-16-17(18)15-13-8-6-4-2/h17-18H,3-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJWLAZDNFRTNJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC(CCCCCC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H36O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![tert-butyl 2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]acetate](/img/structure/B2603160.png)
![3-[2-({[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(5-methylfuran-2-yl)methyl]benzamide](/img/structure/B2603161.png)

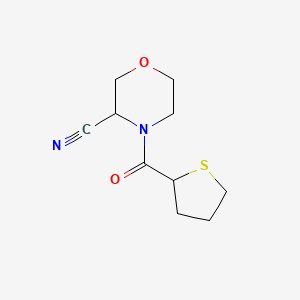
![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-4-(methylsulfonyl)benzamide](/img/structure/B2603168.png)
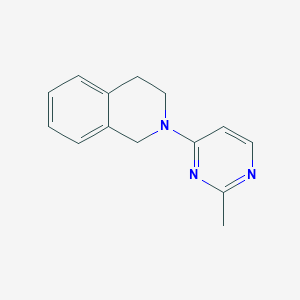
![N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-methylbenzamide](/img/structure/B2603170.png)
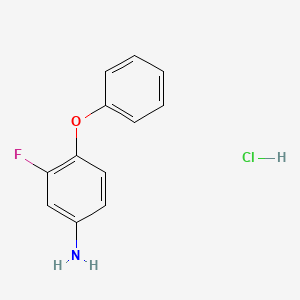
![N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)pentanamide](/img/structure/B2603175.png)
![N-cyclopentyl-2-(7-(4-fluorophenyl)-2-morpholino-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2603176.png)
![(Z)-6-(3,4-dimethoxybenzyl)-2-(4-methoxybenzylidene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione](/img/structure/B2603177.png)
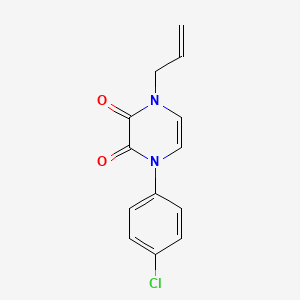
![2-(hydroxymethyl)-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/new.no-structure.jpg)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-(methylthio)benzamide](/img/structure/B2603183.png)
